Extra Hydrogen-Bond Donor vs Des-Amino Analog
Compared to the des-amino analog 2-(3-methylpiperidin-1-yl)isonicotinic acid (CAS 883544-59-0), the target compound possesses an additional primary amine at the 3-position of the pyridine ring. This structural difference increases the hydrogen-bond donor count from 1 to 2 (ΔHBD = +1) while maintaining the same total number of rotatable bonds (2), as computed from the canonical SMILES . The additional HBD site enables simultaneous dual-point anchoring to biological targets that require bidentate hydrogen-bond interactions, a capability structurally unavailable to the des-amino comparator.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count and Rotatable Bond Count |
|---|---|
| Target Compound Data | HBD = 2; Rotatable Bonds = 2; Formula C12H17N3O2; MW 235.28 |
| Comparator Or Baseline | 2-(3-Methylpiperidin-1-yl)isonicotinic acid (CAS 883544-59-0): HBD = 1; Rotatable Bonds = 2; Formula C12H16N2O2; MW 220.27 |
| Quantified Difference | ΔHBD = +1; ΔMW = +15.01 g/mol; unchanged rotatable bond count |
| Conditions | Structural comparison based on IUPAC names and canonical SMILES from vendor technical datasheets |
Why This Matters
A higher HBD count directly influences binding thermodynamics and selectivity in protein-ligand interactions; procurement of the amino-bearing compound is mandatory when the intended synthetic route or pharmacophore model requires a 3-amino donor, as no post-synthetic modification of the des-amino analog can introduce this group at the same position with equivalent efficiency.
